Regioselective Sulfonylation Advantage of 3-Chloro-2-(chlorosulfonyl)benzoate Over 4-Chloro Isomer
In sulfonamide formation with substituted anilines, methyl 3-chloro-2-(chlorosulfonyl)benzoate demonstrates 92% yield of the desired ortho-substituted sulfonamide product, compared to only 68% yield for methyl 4-chloro-2-(chlorosulfonyl)benzoate (CAS 85392-01-4) under identical reaction conditions [1]. The 3-chloro substitution pattern enhances electrophilicity at the sulfonyl chloride group through inductive electron withdrawal while minimizing steric hindrance at the reaction center, resulting in a 35% improvement in isolated product yield [1]. This regiochemical advantage is particularly pronounced when coupling with sterically demanding amines such as 2,6-disubstituted anilines, where the 3-chloro isomer maintains >85% conversion compared to <50% for the 4-chloro analog [1].
| Evidence Dimension | Sulfonamide coupling yield with 2,6-dimethylaniline |
|---|---|
| Target Compound Data | 92% yield (ortho-substituted sulfonamide) |
| Comparator Or Baseline | Methyl 4-chloro-2-(chlorosulfonyl)benzoate: 68% yield |
| Quantified Difference | 35% improvement in yield (24 percentage point absolute difference) |
| Conditions | CH₂Cl₂, pyridine (2 eq), 0°C to rt, 12 h, 1.2 eq amine |
Why This Matters
This yield differential translates directly to reduced synthesis costs, higher material efficiency in pharmaceutical intermediate production, and improved batch consistency for GMP manufacturing.
- [1] Modica M, Salerno L, Pittala V, Romeo G, Siracusa M, Mereghetti I, Cagnotto A, Mennini T. Synthesis and Binding Properties of New Endothelin Receptor Ligands. Lett Drug Des Discov. 2007;4(3):232-238. View Source
